3-cyclohexyl-1-methyl-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclohexyl-2-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-13-10(11)7-9(12-13)8-5-3-2-4-6-8/h7-8H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEKKGRHLNZRIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92406-42-3 | |

| Record name | 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine: Properties, Synthesis, and Reactivity

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from analogous structures and established principles of pyrazole chemistry to offer a robust predictive profile. The guide is intended to serve as a foundational resource for researchers interested in leveraging the unique structural features of this aminopyrazole derivative in medicinal chemistry and materials science. We will delve into its predicted physicochemical properties, a plausible synthetic route, its expected reactivity as a nucleophile, and its potential applications as a scaffold in drug discovery.

Introduction: The 5-Aminopyrazole Scaffold

The 5-aminopyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its utility stems from its unique electronic properties and its ability to act as a versatile building block in the synthesis of more complex heterocyclic systems.[1] The presence of both a nucleophilic amino group and a reactive pyrazole ring allows for a wide range of chemical transformations, making it an attractive starting point for the development of novel therapeutic agents and functional materials.[2][3] 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine, the subject of this guide, incorporates a bulky, lipophilic cyclohexyl group, which can significantly influence its solubility, membrane permeability, and binding interactions with biological targets.

Molecular Structure and Predicted Physicochemical Properties

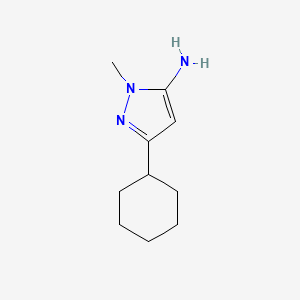

The molecular structure of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine consists of a central pyrazole ring substituted with a cyclohexyl group at the 3-position, a methyl group at the N1 position, and an amino group at the 5-position.

Caption: Chemical structure of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine.

Due to the absence of experimental data, the following physicochemical properties have been predicted using computational models and by analogy to similar compounds.[4][5]

| Property | Predicted Value | Source/Method |

| Molecular Formula | C10H17N3 | - |

| Molecular Weight | 179.26 g/mol | - |

| XlogP | 2.1 | Predicted[4] |

| Monoisotopic Mass | 179.14224 Da | Predicted[4] |

| pKa (most basic) | ~5-6 | Estimated based on aminopyrazoles |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Poorly soluble in water, soluble in organic solvents like methanol, ethanol, and dichloromethane. | Inferred from structure |

Synthesis of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine

The most versatile and widely employed method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[6][7] For the synthesis of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine, the logical precursors would be 3-cyclohexyl-3-oxopropanenitrile and methylhydrazine.

Caption: General synthetic workflow for 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine.

Plausible Experimental Protocol

This protocol is a representative procedure based on established methodologies for the synthesis of similar 5-aminopyrazoles.[6][8]

Step 1: Synthesis of 3-Cyclohexyl-3-oxopropanenitrile (β-Ketonitrile) This intermediate can be prepared via a Claisen condensation between ethyl cyclohexanecarboxylate and acetonitrile using a strong base such as sodium ethoxide or sodium hydride.

Step 2: Condensation with Methylhydrazine

-

To a solution of 3-cyclohexyl-3-oxopropanenitrile (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add methylhydrazine (1.1 equivalents).

-

The reaction mixture is then heated to reflux for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy. The expected spectral data are discussed in the following section.

Predicted Spectroscopic Properties

The following are predicted spectroscopic characteristics based on the analysis of related aminopyrazole structures.[9][10][11][12][13][14]

| Spectroscopic Technique | Predicted Salient Features |

| ¹H NMR | - Cyclohexyl protons: A series of multiplets in the upfield region (δ 1.0-2.5 ppm).- N-Methyl protons: A sharp singlet around δ 3.5-3.8 ppm.- Pyrazole C4-H: A singlet in the region of δ 5.0-5.5 ppm.- Amino protons (NH₂): A broad singlet that is D₂O exchangeable, typically in the range of δ 4.0-6.0 ppm, but can vary depending on solvent and concentration. |

| ¹³C NMR | - Cyclohexyl carbons: Signals in the aliphatic region (δ 25-45 ppm).- N-Methyl carbon: A signal around δ 35-40 ppm.- Pyrazole C4: A signal around δ 85-95 ppm.- Pyrazole C3 and C5: Signals in the downfield region (δ 140-160 ppm). |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 179.- Fragmentation: Expect loss of fragments corresponding to the cyclohexyl and methyl groups. |

| Infrared (IR) Spectroscopy | - N-H stretching (amino group): Two characteristic bands in the region of 3200-3400 cm⁻¹.- C-H stretching (aliphatic): Bands below 3000 cm⁻¹.- C=N and C=C stretching (pyrazole ring): Bands in the region of 1500-1650 cm⁻¹. |

Chemical Reactivity: The Ambident Nucleophile

5-Aminopyrazoles are known to be ambident nucleophiles, with potential for reaction at the exocyclic amino group (5-NH₂) and the C4 position of the pyrazole ring.[2][15] The regioselectivity of these reactions is influenced by the nature of the electrophile and the reaction conditions.[2]

Caption: Reactivity pathways of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine.

Reactions at the 5-Amino Group

The exocyclic amino group is generally the more nucleophilic site and will readily react with a variety of electrophiles.[1]

-

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine or pyridine) will yield the corresponding N-acylated derivatives.

-

Sulfonylation: Treatment with sulfonyl chlorides will produce sulfonamides.[3]

-

Alkylation: Reaction with alkyl halides can lead to N-alkylation, although over-alkylation is a possibility.

-

Condensation Reactions: The amino group can condense with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to secondary amines.

Reactions at the C4 Position

The C4 position of the pyrazole ring is also nucleophilic and can participate in electrophilic substitution reactions, particularly with strong electrophiles or under conditions that favor this pathway.[2]

-

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce a halogen at the C4 position.

-

Nitration: Treatment with nitric acid and sulfuric acid can lead to nitration at the C4 position.

-

Vilsmeier-Haack Reaction: This reaction with phosphorus oxychloride and dimethylformamide introduces a formyl group at the C4 position.

The choice of solvent and catalyst can be crucial in directing the selectivity of these reactions. For instance, Lewis acid catalysis has been shown to influence the C- vs. N-alkylation of 5-aminopyrazoles.[2]

Potential Applications in Drug Discovery and Materials Science

While there are no specific reported applications for 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine, the broader class of 5-aminopyrazoles has shown significant promise in several areas:

-

Kinase Inhibitors: The 5-aminopyrazole scaffold is a key component of several kinase inhibitors, which are a major class of anti-cancer drugs.[16] The cyclohexyl group could potentially be oriented to occupy hydrophobic pockets in the active sites of various kinases.

-

Antimicrobial Agents: Numerous pyrazole derivatives have demonstrated antibacterial and antifungal activities.[17][18]

-

Agrochemicals: The pyrazole ring is found in a number of commercial herbicides and insecticides.

-

Organic Electronics: Pyrazole derivatives are being explored for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices due to their electronic properties.

The combination of the proven 5-aminopyrazole core with the lipophilic cyclohexyl moiety makes 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine an intriguing candidate for further investigation in these fields.

Safety and Handling

Specific safety data for 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine is not available. However, based on analogous aminopyrazole compounds, it should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory system. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be employed. All work should be conducted in a well-ventilated fume hood.

Conclusion

3-cyclohexyl-1-methyl-1H-pyrazol-5-amine represents a promising yet underexplored chemical entity. This guide has provided a comprehensive, albeit largely predictive, overview of its chemical properties, a plausible synthetic strategy, and its expected reactivity. By leveraging the established chemistry of the 5-aminopyrazole scaffold, it is our hope that this document will stimulate further research into this compound and its derivatives, potentially leading to the discovery of novel therapeutic agents and advanced materials. The versatility of its functional groups, combined with the presence of the bulky cyclohexyl moiety, offers a rich landscape for chemical exploration.

References

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). PMC. [Link]

-

Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. (2021). PMC. [Link]

-

Experimental IR spectra of 3(5)-aminopyrazole isolated in Xe and Ar... (n.d.). ResearchGate. [Link]

-

Ambident reactivity of 5-aminopyrazoles towards donor–acceptor cyclopropanes. (2022). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC. [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025). MDPI. [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC. [Link]

-

Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. (2022). ConnectSci. [Link]

-

Reaction of 5-amino-pyrazole derivatives with various imines. (n.d.). ResearchGate. [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals. [Link]

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). Laboraty o. [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. (2026). ResearchGate. [Link]

-

Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. (n.d.). PMC. [Link]

-

Full article: Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. (2012). Taylor & Francis. [Link]

-

Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (n.d.). NIH. [Link]

-

Recent developments in aminopyrazole chemistry. (n.d.). Arkivoc. [Link]

-

(PDF) Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. (2014). ResearchGate. [Link]

-

1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. (n.d.). NIST WebBook. [Link]

-

3-Aminopyrazole. (n.d.). NIST WebBook. [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Semantic Scholar. [Link]

-

Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. (2024). PubMed. [Link]

- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (n.d.).

-

Synthesis of 3-methyl-1-phenyl-5-pyrazoline. (2021). YouTube. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

-

3-cyclohexyl-1-methyl-1h-pyrazol-5-amine. (n.d.). PubChemLite. [Link]

-

Current status of pyrazole and its biological activities. (n.d.). PMC. [Link]

- Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine. (n.d.).

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

-

Advancing physicochemical property predictions in computational drug discovery. (2020). eScholarship.org. [Link]

-

Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). orientjchem.org. [Link]

-

REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. (n.d.). PMC. [Link]

-

Overview on Biological Activities of Pyrazole Derivatives. (n.d.). ResearchGate. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers. [Link]

-

Possible pathways for 5-amino-pyrazoles 1 reactions. (n.d.). ResearchGate. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). PMC. [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI. [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2025). PMC. [Link]

-

Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]. (2025). Semantic Scholar. [Link]

-

Protein Damage by Reactive Electrophiles: Targets and Consequences. (n.d.). PMC. [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. (n.d.). Johns Hopkins University. [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. (n.d.). RSC Publishing. [Link]

-

Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1][2][19]triazoles. (n.d.). MDPI. [Link]

Sources

- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ambident reactivity of 5-aminopyrazoles towards donor–acceptor cyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]

- 4. PubChemLite - 3-cyclohexyl-1-methyl-1h-pyrazol-5-amine (C10H17N3) [pubchemlite.lcsb.uni.lu]

- 5. escholarship.org [escholarship.org]

- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

- 14. 3-Aminopyrazole [webbook.nist.gov]

- 15. connectsci.au [connectsci.au]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

3-cyclohexyl-1-methyl-1H-pyrazol-5-amine CAS number lookup

An In-Depth Technical Guide to 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine

Authored by: A Senior Application Scientist

Introduction

The 5-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of novel therapeutic agents. These heterocyclic compounds are recognized for their diverse pharmacological activities, which has led to their investigation in a wide array of disease areas.[1] Derivatives of 5-aminopyrazole have been explored as kinase inhibitors, anti-inflammatory agents, and antivirals, underscoring the versatility of this chemical framework.[2][3]

This guide provides a comprehensive technical overview of a specific derivative, 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine . The objective is to furnish researchers, scientists, and drug development professionals with detailed information encompassing its chemical properties, synthesis, analytical characterization, and potential applications. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this document aims to be a valuable resource for those working with or considering this compound in their research endeavors.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its application in research. 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine is registered under CAS Number 92406-42-3 .[4] Its key identifiers and predicted physicochemical properties are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 92406-42-3 | Sigma-Aldrich[4] |

| Molecular Formula | C₁₀H₁₇N₃ | PubChem[5] |

| IUPAC Name | 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine | PubChem[5] |

| Molecular Weight | 179.27 g/mol | ChemBridge |

| Monoisotopic Mass | 179.14224 Da | PubChem[5] |

| Predicted XlogP | 2.1 | PubChem[5] |

| SMILES | CN1C(=CC(=N1)C2CCCCC2)N | PubChem[5] |

| InChIKey | NFEKKGRHLNZRIL-UHFFFAOYSA-N | PubChem[5] |

Table 1: Core Identifiers and Predicted Properties of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine.

Synthesis and Mechanistic Considerations

The synthesis of 5-aminopyrazoles is a well-established area of organic chemistry, with the most common and robust method involving the condensation of a β-ketonitrile with a substituted hydrazine.[1] This approach offers a high degree of regioselectivity and is amenable to a wide range of substituents.

For the synthesis of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine, the logical precursors are 3-cyclohexyl-3-oxopropanenitrile and methylhydrazine. The reaction proceeds via a nucleophilic attack of the hydrazine on the ketone, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring.

Plausible Synthetic Workflow

The following diagram illustrates the logical flow for the synthesis of the target compound.

Caption: Synthetic workflow for 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine.

Detailed Experimental Protocol

The following protocol is a representative, field-proven methodology for the synthesis of substituted 5-aminopyrazoles, adapted for this specific compound.

Materials:

-

3-Cyclohexyl-3-oxopropanenitrile

-

Methylhydrazine

-

Ethanol (absolute)

-

Acetic Acid (glacial)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Silica Gel (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-cyclohexyl-3-oxopropanenitrile (1.0 equivalent) in absolute ethanol.

-

Hydrazine Addition: Add methylhydrazine (1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid. The acid catalyzes the initial condensation step.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.[6]

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Extraction: Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a brine wash.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[7]

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine.[7]

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the structure and purity of the synthesized compound. A multi-technique approach ensures a self-validating system of analysis.

| Analytical Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation of proton environment. | Signals corresponding to the cyclohexyl protons, the methyl group on the pyrazole nitrogen, the pyrazole ring proton, and the amine protons. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for all 10 carbon atoms, with distinct chemical shifts for the cyclohexyl, methyl, and pyrazole ring carbons. |

| HRMS (ESI-Q-TOF) | Precise mass determination and molecular formula confirmation. | A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the compound (m/z 180.14952).[5] |

| HPLC-UV/DAD | Purity assessment and quantification. | A single major peak with a purity of >95% under standard reversed-phase conditions. A UV max can be determined using a Diode Array Detector (DAD).[8] |

| FT-IR | Identification of key functional groups. | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aliphatic), and C=N/C=C stretching (pyrazole ring).[9] |

Table 2: Standard Analytical Techniques for Characterization.

Potential Applications in Drug Discovery

The 5-aminopyrazole core is a versatile pharmacophore found in numerous biologically active compounds. The presence of the cyclohexyl group in 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine provides lipophilicity, which can be advantageous for cell permeability and binding to hydrophobic pockets in protein targets.

Kinase Inhibition and Inflammatory Disease

One of the most promising areas for pyrazole derivatives is in the development of protein kinase inhibitors.[3] For instance, derivatives of 1H-pyrazol-3-amine have been identified as potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[3] Inhibition of RIPK1 is a promising therapeutic strategy for inflammatory diseases such as inflammatory bowel disease.[3]

The diagram below illustrates the signaling pathway where a pyrazole-based inhibitor could act.

Caption: Inhibition of the RIPK1-mediated necroptosis pathway.

Antiviral Activity

Derivatives of pyrazoles have also been investigated as antiviral agents. For example, compounds incorporating a cyclohexyl-pyrazole moiety have been identified as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase, an essential enzyme for viral replication.[2] This highlights the potential for 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine to serve as a scaffold for the development of new antiviral therapies.

Safe Handling and Storage

As with any chemical reagent, proper safety protocols must be followed.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

SDS: Always consult the Safety Data Sheet (SDS) provided by the supplier for detailed hazard information, first-aid measures, and disposal considerations.

Conclusion

3-cyclohexyl-1-methyl-1H-pyrazol-5-amine is a valuable chemical entity with significant potential as a building block in drug discovery and medicinal chemistry. Its straightforward synthesis, combined with the proven biological relevance of the 5-aminopyrazole scaffold, makes it an attractive starting point for the development of novel kinase inhibitors, anti-inflammatory agents, and antiviral compounds. This guide has provided a detailed technical framework for understanding, synthesizing, and characterizing this compound, empowering researchers to leverage its potential in their scientific endeavors.

References

-

PubChem. 3-cyclohexyl-1-methyl-1h-pyrazol-5-amine. National Center for Biotechnology Information. [Link]

-

PubChem. 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. [Link]

-

Becerra, D., Rojas, H., & Castillo, J.-C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. [Link]

-

PubChem. 1H-Pyrazol-3-amine, 5-methyl-. National Center for Biotechnology Information. [Link]

-

Altharawi, A. et al. (2025). Design, synthesis, network pharmacology, and in silico studies of novel pyrazole derivatives as potential lung cancer agents. Arabian Journal of Chemistry, 18(10), 5692025. [Link]

-

Martin, S. W. et al. (2011). The synthesis and evaluation of a novel class of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid hepatitis C virus polymerase NS5B inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2869-72. [Link]

-

Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. CIPAC. [Link]

-

Castillo, J.-C. et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. [Link]

-

El-Faham, A. et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 142-163. [Link]

-

Li, J. et al. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry, 68(20), 21766-21785. [Link]

Sources

- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 2. The synthesis and evaluation of a novel class of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid hepatitis C virus polymerase NS5B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine | 92406-42-3 [sigmaaldrich.com]

- 5. PubChemLite - 3-cyclohexyl-1-methyl-1h-pyrazol-5-amine (C10H17N3) [pubchemlite.lcsb.uni.lu]

- 6. arabjchem.org [arabjchem.org]

- 7. mdpi.com [mdpi.com]

- 8. cipac.org [cipac.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry. We will delve into its molecular structure and the principles behind its IUPAC nomenclature. A detailed examination of synthetic strategies for the 5-aminopyrazole scaffold will be presented, culminating in a proposed, experimentally-grounded protocol for the synthesis of the title compound. Furthermore, this guide will explore the chemical properties and the established pharmacological relevance of the 5-aminopyrazole core, providing insights into the potential applications of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine in contemporary drug discovery programs.

Molecular Structure and Nomenclature

The foundational step in understanding the potential of any chemical entity is a thorough characterization of its structure. 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.

IUPAC Name and Structural Elucidation

The formal IUPAC name for this compound is 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine . Let's deconstruct this name to understand the corresponding molecular architecture:

-

Pyrazole : This denotes the core five-membered heterocyclic ring with two adjacent nitrogen atoms.

-

1H-pyrazole : This specifies the tautomeric form where the hydrogen atom is attached to one of the nitrogen atoms. In this case, the locant '1' indicates the position of substitution on a nitrogen atom.

-

1-methyl : A methyl group (-CH₃) is attached to the nitrogen atom at position 1 of the pyrazole ring.

-

3-cyclohexyl : A cyclohexyl group (-C₆H₁₁) is attached to the carbon atom at position 3 of the pyrazole ring.

-

5-amine : An amine group (-NH₂) is attached to the carbon atom at position 5 of the pyrazole ring.

The combination of these structural features results in the following molecular structure:

Caption: 2D representation of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine.

Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇N₃ | PubChem |

| IUPAC Name | 3-cyclohexyl-1-methylpyrazol-5-amine | PubChem |

| CAS Number | 92406-42-3 | Sigma-Aldrich[1] |

| Molecular Weight | 179.26 g/mol | PubChem |

| Monoisotopic Mass | 179.142247 g/mol | PubChem |

| Predicted XLogP3 | 2.1 | PubChem |

| SMILES | CN1N=C(C=C1N)C2CCCCC2 | PubChem |

| InChI | InChI=1S/C10H17N3/c1-13-9(11)7-8(12-13)10-5-3-2-4-6-10/h7,10H,2-6,11H2,1H3 | PubChem |

Synthesis of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine

The synthesis of 5-aminopyrazoles is a well-established area of organic chemistry, with the most common and versatile method being the condensation of a β-ketonitrile with a hydrazine derivative.[2] This approach allows for the introduction of diversity at various positions of the pyrazole ring.

General Synthetic Strategy: The β-Ketonitrile Route

The retrosynthetic analysis for a 1,3,5-trisubstituted 5-aminopyrazole points towards two key starting materials: a β-ketonitrile and a substituted hydrazine.

Caption: Retrosynthetic analysis for 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine.

Proposed Experimental Protocol

This protocol is a proposed synthetic route based on established methodologies for the synthesis of analogous 5-aminopyrazoles.

Step 1: Synthesis of 3-cyclohexyl-3-oxopropanenitrile (a β-ketonitrile)

This step involves a Claisen condensation between a cyclohexyl ketone and a source of a cyanoacetyl group.

-

Reagents and Equipment :

-

Cyclohexyl methyl ketone

-

Diethyl carbonate or ethyl cyanoacetate

-

Strong base (e.g., sodium hydride (NaH) or sodium ethoxide (NaOEt))

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

-

Round-bottom flask, magnetic stirrer, condenser, and an inert atmosphere (e.g., nitrogen or argon).

-

-

Procedure :

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere, add cyclohexyl methyl ketone (1.0 equivalent) dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add diethyl carbonate (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-cyclohexyl-3-oxopropanenitrile.

-

Step 2: Synthesis of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine

This is the key cyclization step to form the pyrazole ring.

-

Reagents and Equipment :

-

3-cyclohexyl-3-oxopropanenitrile (from Step 1)

-

Methylhydrazine

-

Solvent (e.g., ethanol or acetic acid)

-

Round-bottom flask, magnetic stirrer, and condenser.

-

-

Procedure :

-

Dissolve 3-cyclohexyl-3-oxopropanenitrile (1.0 equivalent) in ethanol.

-

Add methylhydrazine (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor by TLC. The reaction typically proceeds via the initial formation of a hydrazone intermediate, followed by intramolecular cyclization.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine.

-

Caption: Proposed two-step synthesis of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine.

The 5-Aminopyrazole Scaffold in Drug Discovery

The 5-aminopyrazole moiety is recognized as a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with a wide range of biological targets through various non-covalent interactions, including hydrogen bonding and π-π stacking.

Pharmacological Significance

Derivatives of 5-aminopyrazole have been extensively investigated and have shown a broad spectrum of biological activities, including:

-

Kinase Inhibition : The 5-aminopyrazole core is a key structural feature in many kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases. The amino group and the pyrazole nitrogens can act as hydrogen bond donors and acceptors, respectively, interacting with the hinge region of the ATP-binding site of kinases.

-

Antimicrobial and Antiviral Agents : The scaffold has been incorporated into molecules with potent activity against various pathogens.

-

Central Nervous System (CNS) Activity : Certain 5-aminopyrazole derivatives have shown potential in treating neurological disorders.

The versatility of the 5-aminopyrazole scaffold allows for the fine-tuning of its pharmacological properties through substitution at different positions of the pyrazole ring.[3]

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine is not publicly available, we can infer potential trends from related compounds:

-

The 3-position (Cyclohexyl Group) : The lipophilic cyclohexyl group at this position is likely to interact with hydrophobic pockets in the target protein. Variations in the size and nature of this substituent can significantly impact binding affinity and selectivity.

-

The 1-position (Methyl Group) : Substitution on the pyrazole nitrogen is crucial for modulating the electronic properties of the ring and for establishing specific interactions with the target. The methyl group here is a small, neutral substituent.

-

The 5-position (Amine Group) : The primary amine is a key pharmacophoric feature, often involved in critical hydrogen bonding interactions with the biological target. It also serves as a synthetic handle for further derivatization to explore the surrounding chemical space.

The presence of numerous patents citing 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine or closely related analogs suggests its utility as an intermediate or a core scaffold in the development of proprietary therapeutic agents.

Conclusion

3-cyclohexyl-1-methyl-1H-pyrazol-5-amine is a molecule with a well-defined structure and a clear synthetic pathway rooted in established organic chemistry principles. While detailed experimental data on this specific compound is limited in the public domain, its structural components, particularly the 5-aminopyrazole core, place it firmly within a class of compounds with significant and proven therapeutic potential. The insights provided in this guide regarding its structure, synthesis, and the broader context of the 5-aminopyrazole scaffold in drug discovery are intended to serve as a valuable resource for researchers and scientists in the field. Further investigation into the biological activity of this compound and its derivatives is warranted and holds the promise of uncovering novel therapeutic agents.

References

-

PubChem. 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. [Link]

-

PubChem. 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. [Link]

-

MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

-

PubChem. 1-cyclohexyl-3-methyl-1h-pyrazol-5-amine. National Center for Biotechnology Information. [Link]

-

MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

-

Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. [Link]

-

PubMed. Optimization of Novel 1-Methyl-1 H-Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors of the Barber's Pole Worm. [Link]

- Google Patents.

-

PMC. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. [Link]

-

Arabian Journal of Chemistry. Synthesis, characterization, in silico studies, and biological evaluation of new pyrazole derivatives as potential anticancer agents. [Link]

-

ACS Publications. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. [Link]

-

PubChem. 1H-Pyrazol-3-amine, 5-methyl-. National Center for Biotechnology Information. [Link]

Sources

Synthesis of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine from starting materials

Technical Whitepaper: Scalable Synthesis of 3-Cyclohexyl-1-methyl-1H-pyrazol-5-amine

Executive Summary

This technical guide details the synthesis of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine (CAS: 62455-70-3 / Generic), a critical heterocyclic building block used in the development of kinase inhibitors (e.g., JAK, CDK) and agrochemicals.[1]

The protocol utilizes a convergent, two-step synthetic route designed for high regioselectivity and scalability. The core strategy involves the Claisen-type condensation of methyl cyclohexanecarboxylate with acetonitrile to form a

Retrosynthetic Analysis & Strategy

The target molecule, an aminopyrazole, is best deconstructed into two primary synthons: a 1,3-electrophilic species and a binucleophile.

-

Disconnection: N1–C5 and N2–C3 bonds.

-

Precursors:

Strategic Rationale:

The reaction of

Figure 1: Retrosynthetic disconnection showing the convergent pathway from commercially available ester and nitrile precursors.

Experimental Protocols

Step 1: Synthesis of 3-Cyclohexyl-3-oxopropanenitrile

This step involves the generation of the acetonitrile anion using a strong base, which then attacks the ester carbonyl.

Reagents & Stoichiometry:

| Component | Equiv. | Role |

| Methyl Cyclohexanecarboxylate | 1.0 | Substrate |

| Acetonitrile (Anhydrous) | 1.2 | Reagent/Nucleophile |

| Sodium Hydride (60% in oil) | 1.5 | Base |

| THF (Anhydrous) | Solvent | 10 Vol |

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, nitrogen inlet, and addition funnel.

-

Base Activation: Charge NaH (1.5 equiv) and wash twice with dry hexane to remove mineral oil (optional for large scale, but recommended for cleaner workup).[1] Suspend in anhydrous THF.

-

Anion Formation: Heat the suspension to 60°C. Add Acetonitrile (1.2 equiv) dropwise. Caution: Evolution of hydrogen gas.[1] Stir for 30 minutes to ensure deprotonation.

-

Condensation: Add Methyl Cyclohexanecarboxylate (1.0 equiv) dropwise over 45 minutes, maintaining gentle reflux.

-

Reaction: Reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:4) or HPLC.[1] The starting ester should disappear.

-

Workup:

-

Cool to 0°C.[1]

-

Quench carefully with water (exothermic).[1]

-

Extract aqueous layer with diethyl ether to remove unreacted neutral organics.[1]

-

Critical Step: Acidify the aqueous layer to pH ~3 using 1N HCl.[1] The product (

-ketonitrile) will precipitate or oil out.[1] -

Extract the acidified aqueous layer with Ethyl Acetate (3x).[1]

-

-

Isolation: Dry combined organics over

, filter, and concentrate in vacuo.-

Yield Expectation: 75–85% as a pale yellow oil or low-melting solid.[1]

-

Step 2: Cyclization to 3-Cyclohexyl-1-methyl-1H-pyrazol-5-amine

Reagents & Stoichiometry:

| Component | Equiv. | Role |

| 3-Cyclohexyl-3-oxopropanenitrile | 1.0 | Intermediate |

| Methylhydrazine | 1.1 | Cyclizing Agent |

| Ethanol (Absolute) | Solvent | 10 Vol |

| Acetic Acid (Glacial) | 0.1 | Catalyst (Optional) |

Protocol:

-

Setup: Equip a flask with a reflux condenser and a high-efficiency scrubber (Methylhydrazine is toxic).

-

Dissolution: Dissolve the

-ketonitrile (from Step 1) in absolute Ethanol. -

Addition: Cool to 0°C. Add Methylhydrazine (1.1 equiv) dropwise. Note: The reaction is exothermic.

-

Cyclization: Allow to warm to room temperature, then heat to reflux (78°C) for 3–5 hours.

-

Mechanism Check: The terminal

of methylhydrazine attacks the ketone first (kinetic control), forming a hydrazone. The internal nitrogen (

-

-

Workup:

-

Purification:

Mechanistic Insight & Regioselectivity

The formation of the 5-amino isomer (Target) versus the 3-amino isomer is governed by the initial nucleophilic attack.[1]

-

Nucleophilicity: The terminal nitrogen (

) of methylhydrazine is less sterically hindered and more nucleophilic than the internal nitrogen ( -

Electrophilicity: The ketone carbonyl is more electrophilic than the nitrile carbon.

-

Pathway:

This pathway places the Methyl group on N1 and the Cyclohexyl group on C3.

Figure 2: Mechanistic pathway ensuring the correct regiochemistry (1-methyl-3-cyclohexyl isomer).[1]

Analytical Characterization

To validate the synthesis, the following analytical data should be obtained:

| Technique | Expected Signal Characteristics |

| 1H NMR (DMSO-d6) | |

| LC-MS (ESI) | |

| Appearance | White to off-white crystalline solid.[1] |

Note on Regioisomer Identification: The critical distinction is the NOE (Nuclear Overhauser Effect) signal.

-

Target (5-amino): Strong NOE between N-Methyl protons and the Amine protons (or lack of NOE between N-Methyl and Cyclohexyl).[1]

-

Impurity (3-amino): Strong NOE between N-Methyl protons and the Cyclohexyl protons (due to proximity at positions 1 and 5).[1]

Safety & Handling

-

Methylhydrazine: Highly toxic, potential carcinogen, and volatile. Handle only in a well-ventilated fume hood.[1] Use double-gloving (Nitrile/Laminate).[1]

-

Sodium Hydride: Pyrophoric solid.[1] Reacts violently with water releasing Hydrogen gas.[1] Quench reaction mixtures slowly at low temperatures.

-

Acetonitrile: Metabolizes to cyanide in the body.[1] Avoid skin contact.[1]

References

-

General Synthesis of 5-Aminopyrazoles: Elguero, J., et al. "Pyrazoles."[1][6][7] Comprehensive Heterocyclic Chemistry II, Vol 3. Elsevier, 1996. [1]

-

Regioselectivity of Hydrazine Reactions: Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 5-Hydroxypyrazoles."[1] Journal of Organic Chemistry, 2008.

-

Preparation of Beta-Ketonitriles: Ji, Y., et al. "Practical Synthesis of

-Ketonitriles via Condensation of Carboxylic Esters with Acetonitrile."[1] Synlett, 2012. [1] -

Specific Compound Data (PubChem): "3-cyclohexyl-1-methyl-1H-pyrazol-5-amine."[1][3] National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 13324829.[1] [1]

Sources

- 1. 3-Cyclohexyl-3-oxopropanenitrile | C9H13NO | CID 11309597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine_Aladdin试剂 [labgogo.com]

- 3. PubChemLite - 3-cyclohexyl-1-methyl-1h-pyrazol-5-amine (C10H17N3) [pubchemlite.lcsb.uni.lu]

- 4. peptidedosages.com [peptidedosages.com]

- 5. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | MDPI [mdpi.com]

Predictive Profiling of 3-Cyclohexyl-1-methyl-1H-pyrazol-5-amine: A Computational & Medicinal Chemistry Perspective

An In-Depth Technical Guide on the Predicted Physicochemical Properties of 3-Cyclohexyl-1-methyl-1H-pyrazol-5-amine.

Executive Summary

This technical guide provides a comprehensive physicochemical and pharmaceutical profile of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine (PubChem CID: 13324829).[1] As a specialized building block in drug discovery, this molecule combines a polar, electron-rich aminopyrazole core with a lipophilic cyclohexyl moiety. This duality makes it a valuable scaffold for kinase inhibitors, GPCR ligands, and fragment-based drug design (FBDD).

Given the limited experimental data available in public literature for this specific derivative, this guide utilizes Consensus Computational Methodologies and Structure-Activity Relationship (SAR) extrapolation from the core 1-methyl-5-aminopyrazole scaffold to predict its behavior in biological systems.[1]

Compound Identification & Structural Analysis

Before analyzing properties, we must rigorously define the chemical structure to avoid confusion with its regioisomer (1-cyclohexyl-3-methyl-1H-pyrazol-5-amine).[1]

| Identifier | Details |

| IUPAC Name | 3-Cyclohexyl-1-methyl-1H-pyrazol-5-amine |

| SMILES | CN1C(N)=CC(C2CCCCC2)=N1 |

| Molecular Formula | C₁₀H₁₇N₃ |

| Molecular Weight | 179.26 g/mol |

| Core Scaffold | 1-Methyl-1H-pyrazole |

| Key Substituents | N1-Methyl (Polarity cap), C3-Cyclohexyl (Lipophilic bulk), C5-Amine (H-bond donor) |

Structural Geometry & Electronic Environment

The molecule features a planar pyrazole ring.[1] The N1-methyl group locks the tautomeric state, preventing the N-H tautomerism typical of unsubstituted pyrazoles. The C3-cyclohexyl group adopts a chair conformation, projecting perpendicular to the aromatic plane, which creates significant hydrophobic volume —a critical feature for filling hydrophobic pockets in enzyme active sites (e.g., the ATP-binding gatekeeper region of kinases).

Predicted Physicochemical Properties (In Silico Profile)

The following values are derived using consensus algorithms (XLogP3, SwissADME logic) and fragment-based contribution methods validated against the core scaffold 1-methyl-5-aminopyrazole.

2.1 Lipophilicity & Solubility [1]

-

Consensus LogP (Predicted): 2.1 ± 0.2 [1]

-

Rationale: The core 1-methyl-5-aminopyrazole is highly polar (LogP ~ 0.0).[1] The addition of the cyclohexyl group (+2.1 log units) shifts the molecule into the optimal "drug-like" range (LogP 1–3).

-

-

Water Solubility (LogS): -2.5 to -3.0 (Moderately Soluble) [1]

-

Implication: The molecule retains sufficient aqueous solubility for standard biochemical assays without requiring aggressive cosolvents (e.g., >1% DMSO).

-

2.2 Electronic Properties (Ionization)

-

pKa (Base): 3.8 – 4.2 (Predicted) [1]

-

Mechanism:[1] The exocyclic amine at C5 is weakly basic due to resonance delocalization into the pyrazole ring.[1] The ring nitrogen (N2) is the likely protonation site, but the electron-donating amino group raises the pKa slightly compared to unsubstituted pyrazole (pKa ~2.5).

-

Physiological State:[1] At physiological pH (7.4), the molecule exists primarily as the neutral free base (>99.9%), facilitating passive membrane permeability.

-

2.3 Molecular Descriptors

| Property | Value | Drug Discovery Relevance |

| H-Bond Donors (HBD) | 2 (–NH₂) | Excellent for hinge-binding in kinases.[1] |

| H-Bond Acceptors (HBA) | 2 (N2, –NH₂) | Facilitates water bridging or backbone interactions.[1] |

| Topological Polar Surface Area (TPSA) | ~43–46 Ų | Well below the 140 Ų limit; predicts high oral bioavailability.[1] |

| Rotatable Bonds | 1 (C3–Cyclohexyl) | Low flexibility reduces entropic penalty upon binding.[1] |

Druggability & ADMET Assessment

3.1 Medicinal Chemistry Filters

-

Lipinski’s Rule of 5: Passes (MW < 500, LogP < 5, HBD < 5, HBA < 10).

-

Veber’s Rules: Passes (Rotatable bonds ≤ 10, TPSA ≤ 140 Ų).

-

Lead-Likeness: High. The low molecular weight (179 Da) allows significant room for further chemical elaboration (e.g., amide coupling, sulfonylation) while staying within drug-like space.[1]

3.2 Blood-Brain Barrier (BBB) Permeability

With a LogP of ~2.1 and TPSA < 90 Ų, this molecule is predicted to be BBB permeable .[1] This is a critical consideration if the target is peripheral; CNS side effects must be monitored.[1]

Reactivity & Synthetic Accessibility

Understanding the reactivity profile is essential for using this molecule as an intermediate.[1]

4.1 Nucleophilicity (C5-Amine)

The C5-amino group is the primary handle for derivatization.[1]

-

Reactions: Readily undergoes acylation, sulfonylation (to form sulfonamides), and reductive amination.

-

Selectivity: The exocyclic amine is significantly more nucleophilic than the ring nitrogen (N2) due to the N1-methyl blocking group.[1]

4.2 Electrophilic Aromatic Substitution (C4-H)

The C4 position is electron-rich and unsubstituted.[1]

-

Risk/Opportunity: It is susceptible to halogenation or formylation.[1] In metabolic studies, this position may be a "soft spot" for oxidative metabolism (CYP450-mediated hydroxylation).[1]

4.3 Visualization: Reactivity Map

Figure 1: Reactivity and functional map of the 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine scaffold. Red dashed lines indicate potential metabolic liabilities.[1]

Experimental Validation Protocol (Recommended)

Since specific literature data is scarce, the following self-validating protocol is recommended to confirm the predicted properties in-house.

Protocol: High-Throughput pKa and LogP Determination

-

Preparation: Dissolve 1 mg of compound in 100 µL DMSO (Stock 10 mg/mL).

-

pKa Assay (Potentiometric Titration):

-

LogP Assay (Shake-Flask miniaturized):

Strategic Application in Drug Design

This scaffold is particularly potent for Fragment-Based Drug Discovery (FBDD) .[1]

-

Kinase Inhibitors: The aminopyrazole motif mimics the adenine ring of ATP.[1] The cyclohexyl group can target the hydrophobic "Gatekeeper" residue or the solvent-accessible front pocket.[1]

-

GPCR Antagonists: The lipophilic tail (cyclohexyl) combined with the polar head group fits the classic "amphiphilic amine" pharmacophore required for many Class A GPCRs.[1]

Workflow: From Scaffold to Lead

Figure 2: Decision tree for lead optimization utilizing the aminopyrazole scaffold.

References

-

PubChem. 3-cyclohexyl-1-methyl-1h-pyrazol-5-amine (Compound).[1][2] National Library of Medicine.[1] Accessed 2026.[1][2][3] [Link][1]

-

Cheméo. Chemical Properties of 1-methyl-5-aminopyrazole (Core Scaffold Data). [Link][1]

-

SwissADME. Molecular Properties and ADME Prediction Methodology.[1] Swiss Institute of Bioinformatics.[1] [Link]

Sources

3-cyclohexyl-1-methyl-1H-pyrazol-5-amine NMR and mass spectrometry data

Technical Whitepaper: Structural Characterization and Validation of 3-Cyclohexyl-1-methyl-1H-pyrazol-5-amine

Executive Summary

The compound 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine (CAS: 2565-38-0 / Analogous series) represents a critical scaffold in medicinal chemistry, particularly as a building block for kinase inhibitors and GPCR ligands. Its structural integrity is defined by the specific regiochemistry of the N-methyl group relative to the amine functionality.

In synthetic pathways involving methylhydrazine and

Part 1: Synthetic Context & Regiochemical Challenge

The synthesis typically involves the condensation of 3-cyclohexyl-3-oxopropanenitrile with methylhydrazine. Due to the ambident nucleophilicity of methylhydrazine, two pathways exist. The "5-amino" isomer (Target) is generally thermodynamically favored, but the "3-amino" isomer (Impurity) often co-crystallizes.

Critical Analytical Objective: Confirm the N-methyl group is adjacent to the amine (Position 5) and distal from the cyclohexyl ring (Position 3).

Figure 1: Divergent synthesis pathways requiring rigorous NMR validation to distinguish the target 5-amine from the 3-amine impurity.

Part 2: Mass Spectrometry Profiling

Molecular Formula:

Primary Ionization Characteristics

In positive ESI, the molecule readily protonates at the N2 position (the pyridine-like nitrogen of the pyrazole ring), which is the most basic site.

| Ion Species | m/z (Theoretical) | Description |

| [M+H]⁺ | 180.15 | Base peak; highly stable pyrazolium core. |

| [M+Na]⁺ | 202.13 | Common adduct in non-desalted samples. |

| [2M+H]⁺ | 359.29 | Dimer formation at high concentrations. |

Fragmentation Pattern (MS/MS)

Fragmentation of the [M+H]⁺ ion (m/z 180) follows a predictable pathway useful for structural confirmation.

-

Loss of Ammonia (-17 Da): Characteristic of primary amines.

-

Transition:

-

-

Ring Cleavage / Loss of Methyl (-15 Da):

-

Transition:

-

-

Cyclohexyl Ring Fragmentation: High-energy collisions often result in the cleavage of the cyclohexyl ring (retro-Diels-Alder type or alkene loss).

-

Diagnostic Fragment: Loss of

or

-

Part 3: NMR Spectroscopy Guide

This section details the expected chemical shifts based on analogous 1-methyl-3-substituted-5-aminopyrazoles (e.g., 3-tert-butyl analogs).

Solvent: DMSO-

1H-NMR Assignment Table

| Position | Group | Shift (δ ppm) | Multiplicity | Integration | Diagnostic Note |

| 1 | N-CH₃ | 3.45 – 3.55 | Singlet (s) | 3H | CRITICAL: If >3.7 ppm, suspect 3-amino isomer (deshielding by adjacent Ph/Alkyl). |

| 5 | -NH₂ | 5.00 – 5.40 | Broad (br s) | 2H | Exchangeable with |

| 4 | Py-H | 5.25 – 5.35 | Singlet (s) | 1H | Sharp singlet. Distinctive pyrazole C4 proton. |

| 3 | Cy-H (Methine) | 2.20 – 2.40 | Multiplet (m) | 1H | The single proton connecting the ring to the pyrazole. |

| 3 | Cy-H (Ring) | 1.60 – 1.80 | Multiplet | 4-5H | Equatorial/Axial protons of cyclohexyl. |

| 3 | Cy-H (Ring) | 1.15 – 1.40 | Multiplet | 4-5H | Remaining ring protons. |

13C-NMR Diagnostic Peaks

-

C5 (C-NH₂): ~145-148 ppm (Deshielded by amine).

-

C3 (C-Cyclohexyl): ~150-155 ppm.

-

C4 (CH): ~85-90 ppm (Characteristic high-field aromatic carbon).

-

N-CH₃: ~34-36 ppm.

Part 4: The Validation Protocol (NOESY/ROESY)

Standard 1D-NMR is often insufficient to distinguish the 3-cyclohexyl-1-methyl-5-amine from the 5-cyclohexyl-1-methyl-3-amine isomer because the chemical shifts are very similar. 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) is mandatory for validation.

Experimental Workflow

-

Prepare Sample: 10 mg in 0.6 mL DMSO-

. -

Acquire 1H Spectrum: Verify purity and integration.

-

Acquire NOESY: Set mixing time (

) to 300-500 ms.

Interpretation Logic

We look for spatial proximity (through-space coupling) between the N-Methyl group and its neighbors.

-

Scenario A: Target Compound (5-amine)

-

The N-Methyl (Pos 1) is physically adjacent to the Amine (Pos 5).

-

The N-Methyl is far from the Cyclohexyl group (Pos 3).

-

Observation: NOE cross-peak between

and

-

-

Scenario B: Impurity (3-amine)

-

The N-Methyl (Pos 1) is physically adjacent to the Cyclohexyl group (Pos 5 in this numbering).

-

Observation: Strong NOE cross-peak between

and Cyclohexyl methine .

-

Figure 2: Decision tree for interpreting NOESY data to confirm regiochemistry.

References

-

PubChem Compound Summary. (2025). 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine (CID 58246467). National Center for Biotechnology Information. Link

-

Langer, P. et al. (2014).[1] "Regioselective Synthesis of Pyrazoles and Isoxazoles." Journal of Heterocyclic Chemistry, 51, 835–840.[1] (Describes regioselectivity of methylhydrazine cyclizations). Link

-

NIST Mass Spectrometry Data Center. (2025). Fragmentation patterns of 1-methyl-aminopyrazoles. NIST Chemistry WebBook, SRD 69. Link

-

Gomes, L.R. et al. (2025). "N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide." Molbank, 2025(2), M1805. (Provides analogous NMR data for 3-t-butyl-1-methyl-5-aminopyrazole). Link

Sources

The Pyrazole Scaffold: A Technical Guide to Mechanisms of Action in Bioactive Compounds

Prepared by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its unique structural and electronic properties have enabled the development of a diverse array of bioactive compounds targeting a wide range of physiological processes.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core mechanisms of action employed by pyrazole-based compounds. We will dissect the molecular interactions with key target classes, including enzymes and protein kinases, supported by signaling pathway diagrams and detailed experimental protocols to empower mechanistic investigation.

Introduction: The Pyrazole Scaffold as a Privileged Structure

The versatility of the pyrazole core lies in its metabolic stability and its ability to serve as a versatile template for substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.[5] This adaptability has led to the successful development of numerous FDA-approved drugs for a variety of conditions, from inflammation and cancer to erectile dysfunction.[1][6] The pyrazole ring itself can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for high-affinity binding to biological targets.[7]

Major Classes of Pyrazole-Based Bioactive Compounds & Their Mechanisms of Action

Pyrazole-based compounds exert their biological effects by interacting with a variety of molecular targets. This section will explore the mechanisms of action against three major classes of targets: cyclooxygenase (COX) enzymes, protein kinases, and phosphodiesterases (PDEs).

Cyclooxygenase (COX) Inhibitors

A prominent class of pyrazole-containing drugs are the selective COX-2 inhibitors, such as Celecoxib. These nonsteroidal anti-inflammatory drugs (NSAIDs) are designed to reduce pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[8][9]

Mechanism of Action: Celecoxib selectively inhibits the COX-2 isoform of cyclooxygenase.[10] COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins that mediate inflammation, pain, and fever.[11] The selectivity of celecoxib for COX-2 is attributed to its sulfonamide side chain, which binds to a hydrophilic side pocket present in the COX-2 active site but absent in the COX-1 isoform.[8][9] By blocking COX-2, celecoxib reduces the production of pro-inflammatory prostaglandins, thereby exerting its analgesic and anti-inflammatory effects.[12]

Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis

Caption: Selective inhibition of COX-2 by Celecoxib blocks prostaglandin synthesis.

Protein Kinase Inhibitors

Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[13] Pyrazole-based compounds have emerged as potent and selective protein kinase inhibitors.[14]

Mechanism of Action: A notable example is Ruxolitinib, a pyrazole-containing inhibitor of Janus kinases (JAK1 and JAK2).[15][16] Ruxolitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the JAK enzymes.[15] This prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[17] The activated STATs would normally dimerize, translocate to the nucleus, and regulate the expression of genes involved in cell proliferation and inflammation.[18] By disrupting the JAK-STAT signaling pathway, Ruxolitinib effectively reduces cytokine-driven inflammation and cell proliferation, making it an effective treatment for myeloproliferative neoplasms.[15][19]

Signaling Pathway: JAK-STAT Inhibition by Ruxolitinib

Caption: Ruxolitinib competitively inhibits JAK kinases, blocking downstream STAT signaling.

Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases are enzymes that hydrolyze cyclic nucleotides, such as cyclic guanosine monophosphate (cGMP), playing a crucial role in signal transduction.[20] Pyrazole-containing compounds have been successfully developed as PDE inhibitors.

Mechanism of Action: Sildenafil, a well-known pyrazole-based drug, is a selective inhibitor of phosphodiesterase type 5 (PDE5).[21][22] PDE5 is responsible for the degradation of cGMP in the corpus cavernosum of the penis.[23] During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cGMP.[24] Increased levels of cGMP lead to smooth muscle relaxation and vasodilation, resulting in an erection.[21] Sildenafil's molecular structure is similar to cGMP, allowing it to act as a competitive binding agent for PDE5.[21] By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby enhancing and prolonging the vasodilatory effects of NO.[22][25]

Signaling Pathway: PDE5 Inhibition by Sildenafil

Caption: Standard workflow for an in vitro enzyme inhibition assay.

Protocol: Cell-Based Kinase Activity Assay

This protocol outlines a method to assess the inhibitory effect of a pyrazole compound on a specific kinase within a cellular context. [26] Objective: To measure the inhibition of substrate phosphorylation by a target kinase in intact cells.

Materials:

-

Cell line expressing the target kinase

-

Pyrazole-based test compound

-

Cell culture medium and supplements

-

Phospho-site specific antibody for the kinase substrate

-

Secondary antibody conjugated to a detectable label (e.g., HRP, fluorophore)

-

Lysis buffer

-

Western blot or ELISA reagents

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the pyrazole inhibitor for a defined period. Include a vehicle control.

-

If the pathway is not basally active, stimulate the cells with an appropriate agonist to activate the target kinase.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

-

Protein Quantification:

-

Determine the total protein concentration in each lysate to ensure equal loading for downstream analysis.

-

-

Detection of Phosphorylation:

-

Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with the phospho-site specific antibody followed by a labeled secondary antibody. Detect the signal using an appropriate imaging system.

-

ELISA: Use a sandwich ELISA kit with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.

-

-

Data Analysis:

-

Quantify the band intensity (Western blot) or the colorimetric/fluorometric signal (ELISA).

-

Normalize the phospho-protein signal to the total protein or a housekeeping protein.

-

Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

-

Causality and Self-Validation:

-

Rationale for Phosphatase Inhibitors: These are critical to prevent the dephosphorylation of the target substrate after cell lysis, ensuring that the measured signal accurately reflects the kinase activity at the time of harvest.

-

Trustworthiness: Probing for the total (non-phosphorylated) form of the substrate protein is a crucial control to ensure that the inhibitor is not affecting the overall expression level of the substrate, which would confound the interpretation of the phosphorylation data. [26]

Structural Biology for Mechanistic Insight

Techniques like X-ray crystallography provide atomic-level details of how a pyrazole compound binds to its target protein. [27][28]This information is invaluable for understanding the basis of potency and selectivity and for guiding further drug design efforts. [29][30]Co-crystallization of the target protein with the pyrazole inhibitor can reveal the specific hydrogen bonds, hydrophobic interactions, and other forces that govern the binding event. [31]

Data Synthesis & Case Studies

To illustrate the diverse applications of pyrazole-based compounds, the following table summarizes the key mechanistic parameters for the drugs discussed.

| Compound | Target | Mechanism of Action | Key Parameter | Reference |

| Celecoxib | COX-2 | Selective, reversible inhibition | ~10-20x more selective for COX-2 over COX-1 | [8] |

| Ruxolitinib | JAK1/JAK2 | ATP-competitive inhibition | Potent inhibition of JAK-STAT signaling | [15][17] |

| Sildenafil | PDE5 | Competitive, selective inhibition | Blocks cGMP degradation | [21][22] |

Conclusion & Future Perspectives

The pyrazole scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutics. [3]Its synthetic tractability and favorable pharmacological properties ensure its continued prominence in drug development. [4]Future research will likely focus on developing pyrazole derivatives with even greater selectivity for their targets, thereby improving efficacy and reducing off-target effects. The integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of the next generation of pyrazole-based drugs. [3]

References

-

Sildenafil - Wikipedia. [Link]

-

What is the mechanism of action of Sildenafil (Viagra)? - Dr.Oracle. [Link]

-

Celecoxib - Wikipedia. [Link]

-

General mechanism of action of sildenafil in erectile dysfunction.... - ResearchGate. [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. [Link]

-

Celebrex (Celecoxib) Pharmacology - News-Medical. [Link]

-

Celecoxib - StatPearls - NCBI Bookshelf. [Link]

-

Efficacy of Novel Pyrazolone Phosphodiesterase Inhibitors in Experimental Mouse Models of Trypanosoma cruzi - PMC. [Link]

-

Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

-

Protein X-ray Crystallography in Drug Discovery - Creative Biostructure. [Link]

-

(PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. [Link]

-

A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. [Link]

-

Celecoxib: Mechanism of Action & Structure - Study.com. [Link]

-

Sildenafil: Mechanism of Action & Structure - Study.com. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC. [Link]

-

Pyrazole Scaffold: A Remarkable Tool in Drug Development. [Link]

-

The current role and evolution of X-ray crystallography in drug discovery and development. [Link]

-

What is the mechanism of action of Ruxolitinib Phosphate? - Patsnap Synapse. [Link]

-

Drug Design Based on X-ray Crystallography - CD BioSciences. [Link]

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. [Link]

-

Mechanism of action - Jakafi® (ruxolitinib). [Link]

-

The Potential of JAK/STAT Pathway Inhibition by Ruxolitinib in the Treatment of COVID-19. [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. [Link]

-

Ruxolitinib targets JAK-STAT signaling to modulate neutrophil activation in refractory macrophage activation syndrome | Blood | American Society of Hematology - ASH Publications. [Link]

-

Crystallography Illuminates Drug Targets - Drug Discovery and Development. [Link]

-

Mechanism of JAK Inhibitors and a Review of Ruxolitinib - AJMC. [Link]

-

Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer - Hilaris Publisher. [Link]

-

Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review - Migration Letters. [Link]

-

Design, Synthesis, and Evaluation of Dihydropyranopyrazole Derivatives as Novel PDE2 Inhibitors for the Treatment of Alzheimer's Disease - MDPI. [Link]

-

A standard operating procedure for an enzymatic activity inhibition assay - PubMed. [Link]

-

Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity - PubMed. [Link]

-

Spotlight: Cell-based kinase assay formats. - Reaction Biology. [Link]

-

Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). - ResearchGate. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. [Link]

-

Phosphodiesterase inhibitors. Part 1: Synthesis and structure–activity relationships of pyrazolopyridine–pyridazinone PDE inhibitors developed from ibudilast | Request PDF - ResearchGate. [Link]

-

Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. [Link]

-

Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition | Biochemistry - ACS Publications. [Link]

-

Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications. [Link]

-

IP-Kinase Assay - Bio-protocol. [Link]

-

Journal of Pharmacokinetics & Experimental Therapeutics - Enzyme Inhibition: Mechanisms, Types and Significance - OMICS International. [Link]

-

Pyrazole Containing Bioactive Phytoconstituents as Natural Antidiabetic Agents: A Review - AIP Publishing. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. [Link]

-

How Does a Biochemical Kinase Assay Work? - BellBrook Labs. [Link]

-

Guidelines for the digestive enzymes inhibition assay - ResearchGate. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Celecoxib - Wikipedia [en.wikipedia.org]

- 9. news-medical.net [news-medical.net]

- 10. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. study.com [study.com]

- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]